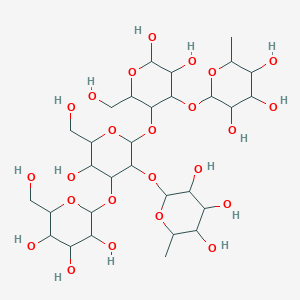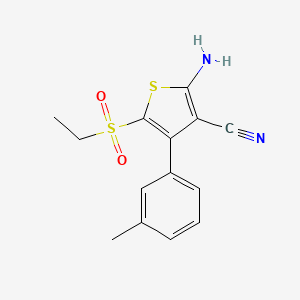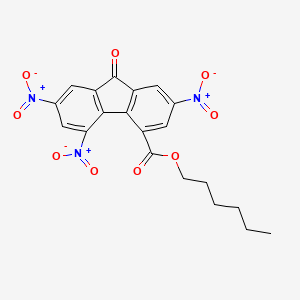
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is a heterocyclic compound that contains a thiophene ring substituted with bromine, ethylsulfonylmethyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of 3-methylthiophene followed by nitration to introduce the nitro group. The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential toxicity, as nitro compounds can undergo redox cycling and generate reactive oxygen species.
類似化合物との比較
Similar Compounds
5-Bromo-2-nitrothiophene: Lacks the ethylsulfonylmethyl group, making it less versatile in certain synthetic applications.
3-((Ethylsulfonyl)methyl)-2-nitrothiophene:
5-Bromo-3-methyl-2-nitrothiophene: Lacks the ethylsulfonyl group, which can influence its solubility and chemical properties.
Uniqueness
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is unique due to the combination of bromine, ethylsulfonylmethyl, and nitro groups on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H8BrNO4S2 |
|---|---|
分子量 |
314.2 g/mol |
IUPAC名 |
5-bromo-3-(ethylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C7H8BrNO4S2/c1-2-15(12,13)4-5-3-6(8)14-7(5)9(10)11/h3H,2,4H2,1H3 |
InChIキー |
WQNNWXFDPVKLTA-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


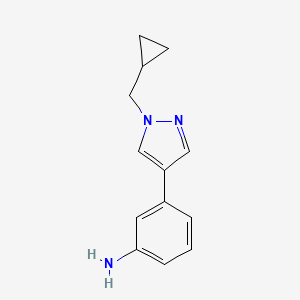
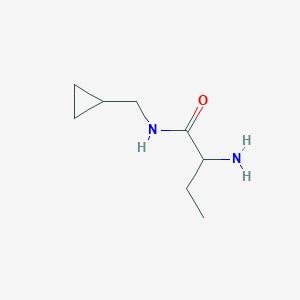
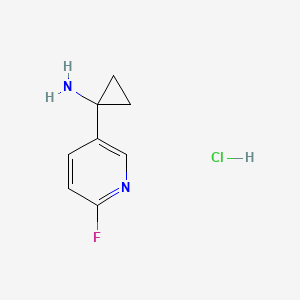
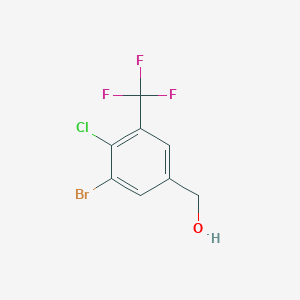

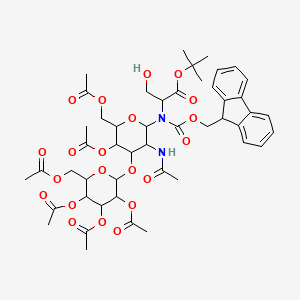

![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
